N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolopyridazines. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a sulfonamide group. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps One common approach is the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound to form the triazolopyridazine coreThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol
Uniqueness
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a triazolopyridazine core and a sulfonamide group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .
Biological Activity
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H20FN5O3S2
- Molecular Weight : 473.5 g/mol
- CAS Number : 873002-08-5
The structure features a triazolo-pyridazine moiety linked to a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group enhances its solubility and bioavailability, facilitating its interaction with target proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, including c-Met, which is implicated in cancer progression. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
- GABA Modulation : Compounds with similar structures have demonstrated GABA A allosteric modulating activity, indicating potential applications in neuropharmacology.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties:
- Cytotoxicity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). For instance, derivatives of triazoles have been shown to induce apoptosis in these cell lines through activation of caspase pathways .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10 |
Similar Triazole Derivative | HEPG2 | 8 |
Antimicrobial and Antiviral Properties
The compound's mercapto-substituted triazole structure suggests potential antimicrobial and antiviral activities. Research has highlighted the effectiveness of similar compounds against bacterial strains and viruses .
Case Studies
- In Vivo Studies : Preclinical studies involving animal models have indicated that compounds similar to this compound significantly reduce tumor size without severe toxicity .
- Clinical Relevance : The compound's structural analogs have progressed to clinical trials for treating non-small cell lung cancer (NSCLC), showcasing promising results in inhibiting tumor growth and improving patient outcomes .
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWODYGQERSRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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